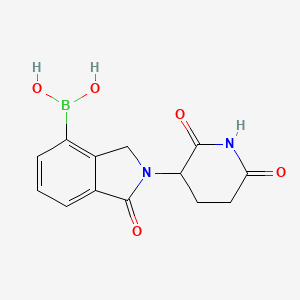![molecular formula C9H15NO2 B13464797 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13464797.png)
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction connecting two rings, one of which contains a nitrogen atom. The presence of a hydroxy group and a ketone group further adds to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the hydroxy and ketone functionalities. The reaction conditions often require the use of strong bases or acids, along with specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts to enhance reaction rates and selectivity is common. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol.
Aplicaciones Científicas De Investigación
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ketone groups can form hydrogen bonds with active sites, while the spirocyclic structure provides a rigid framework that can influence binding affinity and specificity. The nitrogen atom can participate in protonation-deprotonation equilibria, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxyspiro[3.3]heptan-2-one: Similar spirocyclic structure but lacks the nitrogen atom.
Spiro[3.3]heptan-2-one: Similar core structure but without the hydroxy and ketone functionalities.
Uniqueness
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one is unique due to the combination of its spirocyclic core, hydroxy group, ketone group, and nitrogen atom. This combination of functional groups and structural features provides a versatile platform for chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-(2-hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C9H15NO2/c1-8(2,12)6-7(11)10-9(6)4-3-5-9/h6,12H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
IOHXSFFNPWSPFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1C(=O)NC12CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
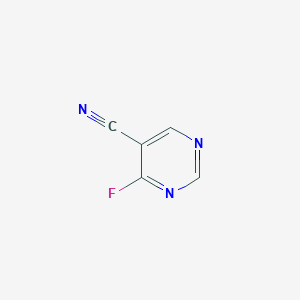
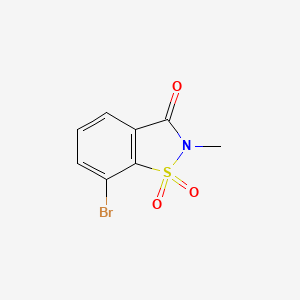

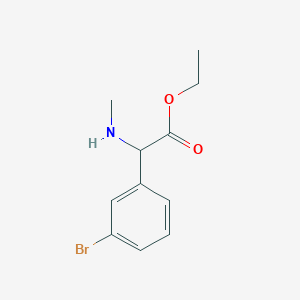
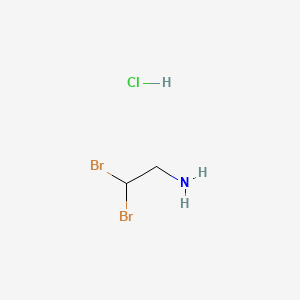
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)
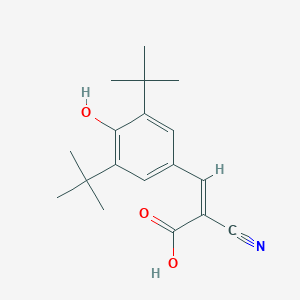
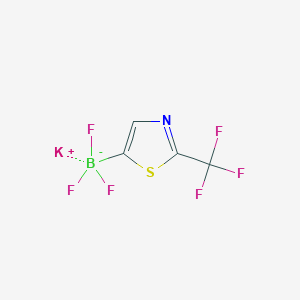
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)

![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
